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Compound of Interest

Compound Name: 2-(Indolin-3-yl)acetic acid

Cat. No.: B175548 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-

Indol-3-yl)acetic acid, a prominent member of the auxin family of plant hormones. While the

initial query focused on the saturated indolin structure, the vast majority of available scientific

literature and spectral database information pertains to its unsaturated analogue, indole-3-

acetic acid (IAA). This document will focus on the well-characterized spectroscopic properties

of IAA, which is of significant interest to researchers in drug development, agriculture, and life

sciences. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for these

analytical techniques.

Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a

comprehensive profile of 2-(1H-Indol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the ¹H and ¹³C NMR data for IAA in different deuterated

solvents.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Assignment Solvent
Instrument
Frequency
(MHz)

10.90 s NH DMSO-d6 400

7.52 - 7.50 m Ar-H DMSO-d6 400

7.38 - 7.35 m Ar-H DMSO-d6 400

7.24 - 7.23 m Ar-H DMSO-d6 400

7.10 - 7.06 m Ar-H DMSO-d6 400

7.01 - 6.97 m Ar-H DMSO-d6 400

3.66 - 3.65 s CH₂ DMSO-d6 400

12.17 s COOH DMSO-d6 400

7.63 - 7.62 m Ar-H D₂O 400

7.49 d Ar-H D₂O 400

7.23 - 7.14 m Ar-H D₂O 400

3.65 s CH₂ D₂O 400

¹³C NMR Data[1][2]
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Chemical Shift
(ppm)

Assignment Solvent
Instrument
Frequency (MHz)

173.12 C=O DMSO-d6 15.09

136.06 Ar-C DMSO-d6 15.09

127.16 Ar-C DMSO-d6 15.09

123.85 Ar-CH DMSO-d6 15.09

120.93 Ar-CH DMSO-d6 15.09

118.49 Ar-CH DMSO-d6 15.09

118.36 Ar-CH DMSO-d6 15.09

111.30 Ar-CH DMSO-d6 15.09

107.60 Ar-C DMSO-d6 15.09

30.95 CH₂ DMSO-d6 15.09

184.43 C=O D₂O -

138.88 Ar-C D₂O -

129.86 Ar-C D₂O -

126.75 Ar-CH D₂O -

124.43 Ar-CH D₂O -

121.82 Ar-CH D₂O -

121.42 Ar-CH D₂O -

114.43 Ar-CH D₂O -

113.06 Ar-C D₂O -

36.68 CH₂ D₂O -

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for IAA are presented below.

IR Data[3]

Wavenumber (cm⁻¹) Intensity Assignment

3389 Strong, Sharp N-H stretch (indole)

3127 - 2730 Broad O-H stretch (carboxylic acid)

1701 Strong C=O stretch (carboxylic acid)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

MS Data

m/z
Relative Intensity
(%)

Assignment Ionization Mode

175.06 - [M]⁺ GC-MS

130.07 100 [M-COOH]⁺ GC-MS

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific

parameters may vary depending on the instrumentation and experimental objectives.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 2-(1H-Indol-3-yl)acetic acid is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added for chemical shift calibration.
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Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled

sequence is commonly used to simplify the spectrum. 2D NMR experiments, such as COSY

and HSQC, can be performed to establish connectivity between protons and carbons.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced. Integration of the signals in the ¹H NMR spectrum provides information on the

relative number of protons.

IR Spectroscopy
Sample Preparation: For solid samples like IAA, the potassium bromide (KBr) pellet method

is common. A small amount of the sample is ground with dry KBr powder and pressed into a

thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where

the solid sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is

recorded. The sample is then placed in the IR beam path, and the sample spectrum is

acquired. The instrument measures the absorption of infrared radiation at different

wavenumbers.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The characteristic absorption bands

are then identified and assigned to specific functional groups.

Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via various methods, such as direct infusion or coupled with a chromatographic

system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the

sample is vaporized and then ionized, typically by electron impact (EI). For LC-MS,

electrospray ionization (ESI) is commonly used.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum

is generated, which plots the relative abundance of ions as a function of their m/z ratio. The

molecular ion peak provides the molecular weight of the compound, and the fragmentation

pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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